Cupferron

Übersicht

Beschreibung

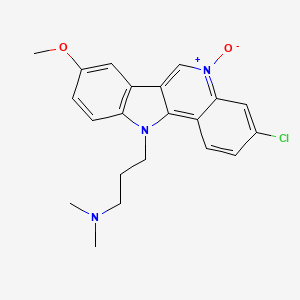

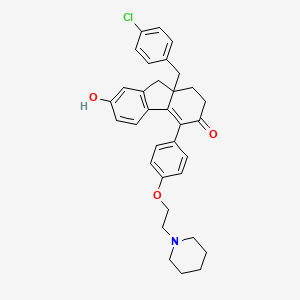

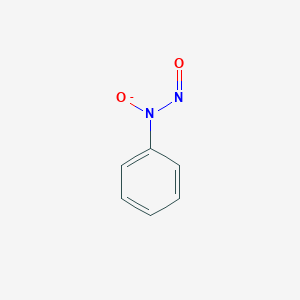

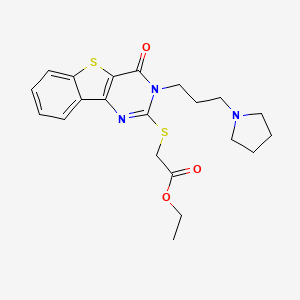

Cupferron, also known as ammonium N-nitrosophenylhydroxylamine, is a chemical compound with the formula NH₄[C₆H₅N(O)NO]. It is an ammonium salt derived from N-nitroso-N-phenylhydroxylamine. This compound is primarily used as a reagent for the complexation of metal ions, making it valuable in qualitative inorganic analysis .

Wissenschaftliche Forschungsanwendungen

Cupferron has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the quantitative determination of vanadates, titanium, and aluminum.

Biology and Medicine: Exhibits antimicrobial properties, inhibiting the growth and virulence of Escherichia coli.

Industry: Applied in the flotation separation of minerals such as smithsonite and calcite.

Wirkmechanismus

Target of Action

Cupferron, also known as the ammonium salt of the conjugate base derived from N-nitroso-N-phenylhydroxylamine , primarily targets metal ions . It was once a common reagent for the complexation of metal ions, being of interest in the area of qualitative inorganic analysis .

Mode of Action

The anion of this compound binds to metal cations through its two oxygen atoms, forming five-membered chelate rings . This interaction with its targets results in the complexation of the metal ions .

Result of Action

This compound’s action results in the complexation of metal ions . In a study, it was found that this compound-treated bacteria showed increased susceptibility to biofilm production, oxidative stress, and impaired bacterial motility in a dose-dependent manner . This suggests that this compound can have significant molecular and cellular effects.

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the primary routes of potential human exposure to this compound are ingestion and inhalation of the dust of the dry salt . Dermal contact is a secondary route of potential exposure . These exposure routes suggest that the environment in which this compound is used can significantly impact its action and efficacy.

Biochemische Analyse

Biochemical Properties

Cupferron is an analytical reagent that complexes with metal ions and is used to separate and precipitate metals such as copper, iron, vanadium, and thorium . It forms complexes analogous to those produced with acetylacetonate . Illustrative complexes include Cu (this compound) 2, Fe (this compound) 3, and Zr (this compound) 4 .

Cellular Effects

The primary routes of potential human exposure to this compound are ingestion and inhalation of the dust of the dry salt . Dermal contact is a secondary route of potential exposure

Molecular Mechanism

This compound binds to metal cations through the two oxygen atoms, forming five-membered chelate rings

Temporal Effects in Laboratory Settings

This compound can produce irritating, corrosive, or toxic gases as combustion products

Dosage Effects in Animal Models

While this compound has been shown to cause tumors at several different tissue sites in mice and rats , the effects of varying dosages of this compound in animal models have not been extensively studied

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cupferron is synthesized from phenylhydroxylamine and a nitrite source. The reaction involves the following steps:

- Dissolve phenylhydroxylamine in ether.

- Cool the solution to 0°C using an ice-salt bath.

- Pass a stream of dry ammonia gas into the solution.

- Slowly add freshly distilled n-butyl nitrite while maintaining the temperature below 10°C.

- Stir the reaction mixture to complete the reaction.

- Filter and wash the product with ether, then store it in bottles exposed to ammonium carbonate vapors .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of ammonia and n-butyl nitrite is common in both laboratory and industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: Cupferron undergoes various chemical reactions, including:

Complexation: It forms complexes with metal ions through its two oxygen atoms, creating five-membered chelate rings.

Oxidation and Reduction: this compound can participate in redox reactions, although specific details on these reactions are less documented.

Common Reagents and Conditions:

Reagents: Phenylhydroxylamine, n-butyl nitrite, ammonia.

Conditions: Low temperatures (below 10°C), ether as a solvent.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Acetylacetonate: Forms similar metal complexes but differs in its ligand structure.

Nitroso Compounds: Share the nitroso functional group but vary in their specific applications and properties.

Uniqueness: Cupferron’s ability to form stable five-membered chelate rings with a variety of metal ions makes it unique among similar compounds. Its specific structure and reactivity provide distinct advantages in metal ion complexation and separation .

Eigenschaften

CAS-Nummer |

135-20-6 |

|---|---|

Molekularformel |

C6H6N2O2.H3N C6H9N3O2 |

Molekulargewicht |

155.15 g/mol |

IUPAC-Name |

azanium;(E)-oxido-oxidoimino-phenylazanium |

InChI |

InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;1H3/b8-7+; |

InChI-Schlüssel |

GXCSNALCLRPEAS-USRGLUTNSA-N |

SMILES |

C1=CC=C(C=C1)N(N=O)[O-] |

Isomerische SMILES |

C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].[NH4+] |

Kanonische SMILES |

C1=CC=C(C=C1)[N+](=N[O-])[O-].[NH4+] |

Aussehen |

Solid powder |

Color/Form |

Crystals Creamy-white crystals |

melting_point |

325 to 327 °F (NTP, 1992) 163.5 °C |

Key on ui other cas no. |

135-20-6 |

Physikalische Beschreibung |

Cupferron appears as light yellow or cream-colored crystals or a brown crystalline solid. As a reagent in the separation of copper and iron. Creamy-white solid; [HSDB] Light yellow, cream-colored, or brown solid; Hygroscopic; [CAMEO] Pale yellow, odorless crystalline solid; [Alfa Aesar MSDS] |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

148-97-0 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

less than 1 mg/mL at 65.3 °F (NTP, 1992) Freely soluble in water Freely soluble in alcohol Slightly soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

cupferron hydrogen cupferron N-nitroso-N-phenylhydroxylamine N-nitroso-N-phenylhydroxylamine ammonium salt |

Dampfdruck |

Negligible (NTP, 1992) 0.0000629 [mmHg] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol](/img/structure/B1669260.png)

![6-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1669261.png)